molecular formula C8H8BrNaO3S B8419227 Sodium2-(4-bromophenyl)ethanesulfonate

Sodium2-(4-bromophenyl)ethanesulfonate

Cat. No. B8419227
M. Wt: 287.11 g/mol
InChI Key: BVAHWQAYONTDDL-UHFFFAOYSA-M
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Patent
US08022205B2

Procedure details

Methanesulfonic acid 2-(4-bromo-phenyl)-ethyl ester (1.39 g) prepared from 2-(4-bromo-phenyl)-ethanol and methanesulfonyl chloride, and Na2SO3 (816 mg) were reacted in ethanol/water (1/1), to obtain a crude product of 2-(4-bromo-phenyl)-ethanesulfonic acid sodium salt as a colorless plate-like crystal. Then, thionyl chloride (3 ml) was left to react in the presence of DMF (500 μl), to obtain 2-(4-bromo-phenyl)-ethanesulfonyl chloride, and further N-methylpiperazine (73 μl) was left to react in dichloromethane (2 ml) in the presence of triethylamine (54 μl), to obtain 1-[2-(4-bromo-phenyl)-ethanesulfonyl]-4-methyl-piperazine as a yellow solid (94 mg, 24%).
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
816 mg
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9]OS(C)(=O)=O)=[CH:4][CH:3]=1.BrC1C=CC(CCO)=CC=1.CS(Cl)(=O)=O.[O-:30][S:31]([O-:33])=[O:32].[Na+:34].[Na+]>C(O)C.O>[Na+:34].[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][S:31]([O-:33])(=[O:32])=[O:30])=[CH:6][CH:7]=1 |f:3.4.5,6.7,8.9|

Inputs

Step One
Name
Quantity
1.39 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCOS(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
816 mg
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Step Two
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Na+].BrC1=CC=C(C=C1)CCS(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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